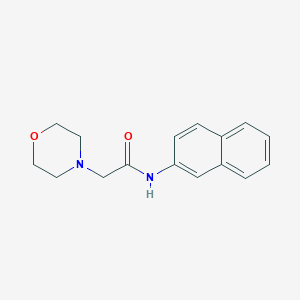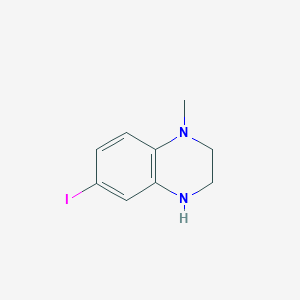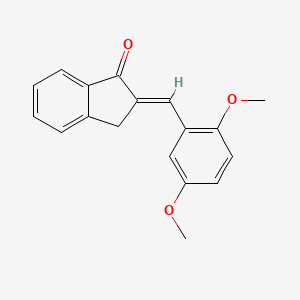![molecular formula C20H16O B11848635 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran CAS No. 62096-43-9](/img/structure/B11848635.png)
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This particular compound features a phenyl group and two methyl groups attached to the indeno[2,1-B]pyran structure, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot multicomponent reaction can be employed, involving the condensation of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one, and active methylene compounds such as benzoylacetonitrile . The reaction is facilitated by a catalyst and proceeds through a series of steps including Michael addition and intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic light-emitting devices and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The presence of the phenyl and methyl groups can enhance its binding affinity to target molecules, leading to various biological effects .
Comparison with Similar Compounds
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran can be compared with other pyran derivatives:
4-Pyrone: Another isomer with similar reactivity but different structural features.
Benzo[h]pyrano[2,3-b]quinoline: A more complex derivative with applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62096-43-9 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-19(15-8-4-3-5-9-15)14(2)21-18-12-16-10-6-7-11-17(16)20(13)18/h3-12H,1-2H3 |
InChI Key |
NYMWTEDZSWATPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11848576.png)




![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)

![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)

![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
